Ethyl 2-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. [] AMPA receptors are glutamate receptors that play a key role in excitatory synaptic transmission in the central nervous system. [] Potentiators of these receptors enhance their activity, which can have therapeutic benefits in various neurological and psychiatric disorders. [] This compound was discovered through screening for AMPA receptor potentiators with lower agonistic effects, aiming to avoid potential bell-shaped responses in pharmacological effects, such as brain-derived neurotrophic factor (BDNF) induction, observed with other AMPA receptor potentiators. []
Ethyl 2-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate acts as an AMPA receptor potentiator. [] It binds to the ligand-binding domain of AMPA receptors in a glutamate-dependent manner. [] This binding enhances the activity of the receptors, promoting excitatory synaptic transmission. [] Interestingly, unlike other AMPA receptor potentiators like LY451395, this compound exhibits a lower agonistic effect, meaning it is less likely to activate the receptor on its own and primarily acts by potentiating the effects of glutamate. [] This unique characteristic may be linked to its different binding mode compared to other potentiators. [] For instance, this compound forms hydrogen bonds with specific residues in the binding site, such as S518, which might not be formed by other potentiators like LY451395. []
The primary scientific research application of ethyl 2-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (HBT1) is in investigating its potential as a therapeutic agent for neurological and psychiatric disorders. [] Its ability to enhance AMPA receptor activity while exhibiting a lower agonistic effect compared to other potentiators makes it a promising candidate for further research. [] Specifically, its reduced agonistic profile may translate to a lower risk of bell-shaped responses in BDNF production, potentially making it a safer and more effective therapeutic option. []
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5